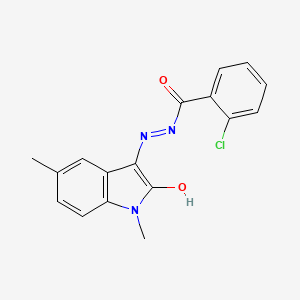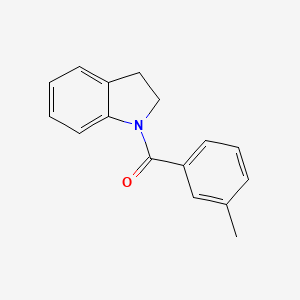![molecular formula C17H16ClFN6O B5538200 2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)
2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide often involves multi-step chemical processes. These may include cyclization of aminopyridines and chloro ketones, leading to imidazo[1,2-a]pyridines and various substitutions at key positions of the molecule (Starrett et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds shows complex fused ring systems. For example, in one study, the imidazo[1,2-a]benzo[4,5]furo[3,2-d]pyrimidine ring system was found to be almost planar, with phenyl rings twisted in relation to the pyrimidinone ring systems (Hu, Zhu, & Chen, 2007).
Chemical Reactions and Properties
These compounds typically exhibit a range of chemical reactions due to their active functional groups. For instance, the presence of imidazole and pyrimidine rings can lead to various interactions and reactions under different chemical conditions. However, specific reactions of 2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide are not detailed in the available literature.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for understanding these compounds. In a related study, the crystal structure of a similar compound showed weak intra- and intermolecular interactions, indicating potential solubility characteristics (Hu, Zhu, & Chen, 2007).
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures similar to the one you've described are often synthesized for their potential biological activities. For instance, imidazo[1,2-a]pyridines and related compounds have been explored for their biological evaluations, including their potential as antiulcer agents, antimicrobial agents, and even in the study of peripheral benzodiazepine receptors using positron emission tomography (PET) imaging techniques (Starrett et al., 1989), (Fookes et al., 2008). These studies highlight the diverse potential applications of such compounds in medical and pharmaceutical research.
Electrophysiological Activity
Research on N-substituted imidazolylbenzamides has shown significant promise in electrophysiological activity, suggesting potential applications in the development of new pharmacological agents targeting cardiac arrhythmias (Morgan et al., 1990). This indicates the potential of such compounds in contributing to cardiac health research and therapy development.
Molluscicidal Properties
Compounds with thiazolo[5,4-d]pyrimidine structures have been investigated for their molluscicidal properties, which could have implications in the control of schistosomiasis by targeting snail hosts (El-Bayouki & Basyouni, 1988). This research avenue showcases the potential environmental and public health applications of such chemical compounds.
Antiviral Activity
The exploration of benzamide-based 5-aminopyrazoles and their derivatives has revealed significant anti-influenza A virus activity, highlighting the potential of such compounds in antiviral drug development (Hebishy et al., 2020). This suggests a potential application in combating viral infections, including influenza.
Antimicrobial and Anti-Inflammatory Agents
Newly synthesized fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial analogs, indicating the compound's potential in developing new antimicrobial agents (Desai et al., 2013). Additionally, the synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents further illustrates the therapeutic potential of such molecules (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O/c1-11-20-7-8-25(11)15-9-14(23-10-24-15)21-5-6-22-17(26)16-12(18)3-2-4-13(16)19/h2-4,7-10H,5-6H2,1H3,(H,22,26)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMVEFRVGRDIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)

![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)
![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)
![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)
![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)

![8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)
![N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)
![N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea](/img/structure/B5538203.png)
![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)